(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
CAS No.: 852133-83-6
Cat. No.: VC4986626
Molecular Formula: C19H20FN3O2S
Molecular Weight: 373.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852133-83-6 |
|---|---|
| Molecular Formula | C19H20FN3O2S |
| Molecular Weight | 373.45 |
| IUPAC Name | (2,6-dimethylmorpholin-4-yl)-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone |
| Standard InChI | InChI=1S/C19H20FN3O2S/c1-11-8-22(9-12(2)25-11)18(24)17-13(3)23-10-16(21-19(23)26-17)14-4-6-15(20)7-5-14/h4-7,10-12H,8-9H2,1-3H3 |
| Standard InChI Key | BYXVPIYVBOVFHA-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C |
Introduction
(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone is a complex organic compound with a molecular formula of and a molecular weight of approximately 390.48 g/mol. The compound features a morpholine ring, a fluorophenyl group, and an imidazo-thiazole moiety, which collectively contribute to its unique chemical and biological properties. These structural elements suggest potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research due to their known bioactive characteristics.
Structural Features
The compound's structure is defined by the following key components:
-
Morpholine Ring: Enhances solubility and bioavailability.
-
Fluorophenyl Group: Known for its role in increasing metabolic stability and binding affinity in drug molecules.
-
Imidazo-Thiazole Core: A scaffold frequently associated with antitumor and antimicrobial activities.
These features enable the compound to interact with biological targets such as proteins or nucleic acids, making it a candidate for therapeutic development .
Synthesis
The synthesis of (2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone typically involves multi-step organic reactions:
-
Formation of the imidazo-thiazole core through cyclization reactions.
-
Introduction of the fluorophenyl group via electrophilic substitution.
-
Attachment of the morpholine ring using nucleophilic substitution.
Each step requires careful optimization of reaction conditions (e.g., temperature, solvents, catalysts) to maximize yield and purity.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity:
-
Anticancer Potential: The imidazo-thiazole core has demonstrated efficacy in inhibiting tumor cell growth in related derivatives. Further assays are needed to evaluate its activity against specific cancer cell lines .
-
Antimicrobial Properties: The structural features suggest potential activity against bacterial and fungal pathogens, though specific data for this compound remains limited .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, comparisons with structurally similar molecules are provided:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume